molecular formula C15H11BrN2O B104448 Mebroqualone CAS No. 4260-20-2

Mebroqualone

Cat. No. B104448
CAS RN: 4260-20-2
M. Wt: 315.16 g/mol
InChI Key: NBUSAPJNASSKBP-UHFFFAOYSA-N
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Description

Mebroqualone is a compound that belongs to the quinazolinone class of drugs. It is structurally related to other quinazolinones such as mecloqualone. Mebroqualone and its derivatives have been the subject of various studies due to their interesting chemical properties and potential pharmaceutical applications. The research has focused on the synthesis of optically active N-C axially chiral mebroqualone derivatives, which are of interest due to their stereochemical complexity and potential for creating new types of pharmaceutically relevant compounds .

Synthesis Analysis

The synthesis of N-C axially chiral mebroqualone derivatives has been achieved through catalytic enantioselective processes. In one study, the use of (R)-DTBM-SEGPHOS-Pd(OAc)2 catalyst and treatment with NaBH4 led to the formation of optically active mebroqualone derivatives via reductive asymmetric desymmetrization. This process involves enantioselective monohydrodebromination followed by kinetic resolution of the resulting monobromophenyl products, achieving enantioselectivities of up to 99% ee . Another study demonstrated the diastereoselective α-alkylation of metallo enamines generated from mebroqualone derivatives, yielding compounds with both axial and central chirality with high yields and diastereomeric ratios .

Molecular Structure Analysis

Mebroqualone derivatives exhibit N-C axial chirality, which is a form of stereochemistry where the spatial arrangement of the atoms results in non-superimposable mirror images, or enantiomers. The molecular structure of these compounds is characterized by the presence of a quinazolinone core with various substituents that influence the overall stereochemical outcome of the synthetic reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mebroqualone derivatives are highly stereoselective, which is crucial for the production of compounds with specific enantiomeric configurations. The reductive asymmetric desymmetrization and the diastereoselective α-alkylation are key reactions that have been optimized to achieve high selectivity and yield. These reactions are important for the development of new pharmaceuticals with defined stereochemistry, which can have significant implications for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of mebroqualone derivatives are influenced by their molecular structure and the presence of chiral centers. The optically active compounds obtained through the synthetic methods described have specific rotation values that reflect their enantiomeric purity. The reactivity and stability of these compounds can vary depending on the substituents attached to the quinazolinone core and the conditions under which they are synthesized and stored .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

Mebroqualone, an analogue of methaqualone, has been the subject of research focusing on its synthesis and derivatives. Hirai et al. (2016) explored the catalytic enantioselective synthesis of N-C axially chiral mebroqualone and its derivatives. This process involved reductive asymmetric desymmetrization, achieving high optical activity and selective monohydrodebromination. The study highlighted the influence of various substituents on enantioselectivity, with specific conditions yielding up to 99% ee ((Hirai et al., 2016)).

Stereochemical Outcomes in Reactions

Another aspect of mebroqualone research involves its use in understanding stereochemical outcomes in chemical reactions. Matsuoka et al. (2017) investigated the reactions of alkyl halides with metallo enamines derived from racemic and optically pure N-C axially chiral mebroqualone derivatives. Their research found that these reactions proceeded with significant stereochemical control, yielding a new class of compounds with both axial and central chirality. This research has implications for the development of pharmaceutically relevant compounds with controlled stereochemistry ((Matsuoka et al., 2017)).

Toxicological Analysis

Woods (2020) conducted a study focusing on the toxicological analysis of mebroqualone in postmortem cases. This research provided crucial insights into the toxicity levels of mebroqualone, presenting the first scientific comparison of postmortem blood concentrations in two different cases. The study underscored the importance of understanding the toxicological profiles of designer drugs like mebroqualone ((Woods, 2020)).

Safety And Hazards

Mebroqualone is classified as Acute Toxicity: Oral, Category 4 . It is harmful if swallowed .

Future Directions

Mebroqualone and its analogues are extensively discussed in online forums . Among the most frequently mentioned threads are those featuring descriptions of the effects and experiences of using these substances, advices on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings .

properties

IUPAC Name

3-(2-bromophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSAPJNASSKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327105
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebroqualone

CAS RN

4260-20-2
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4260-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebroqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEBROQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
KM Woods - Journal of Analytical Toxicology, 2021 - academic.oup.com
… mebroqualone in blood collected at autopsy. Case 1 was an accidental death that involved a house fire, and the decedent was found to have a blood mebroqualone … of mebroqualone. …
Number of citations: 6 academic.oup.com
M Hirai, S Terada, H Yoshida, K Ebine, T Hirata… - Organic …, 2016 - ACS Publications
… catalytic enantioselective synthesis of mebroqualone 2a and its … of the absolute stereochemistry of mebroqualone 2a and the … to synthesis of mebroqualone 2a and mecloqualone IA, we …
Number of citations: 53 pubs.acs.org
M Matsuoka, M Goto, A Wzorek, VA Soloshonok… - Organic …, 2017 - ACS Publications
… metallo enamines generated from optically active mebroqualone derivatives. In particular, we envisioned that the reaction of mebroqualone enamines with alkyl halides would afford the …
Number of citations: 21 pubs.acs.org
H Yang, Y Wang, J Liu, S Qiu, J Gu, H Bai, J Li… - Forensic …, 2023 - Springer
… One compound was mebroqualone identified and quantified with validation in two … and the deceased was found to have a blood mebroqualone concentration at 10,228 ng/mL, and case …
Number of citations: 4 link.springer.com
JA Inger, ER Mihan, JU Kolli, CW Lindsley… - ACS Chemical …, 2023 - ACS Publications
Commonly known as “Quaaludes,” methaqualone (1) is a sedative–hypnotic medication, with effects resembling barbiturates and other downers, that exerts its effects through …
Number of citations: 1 pubs.acs.org
P Kuropka, M Zawadzki, P Szpot - ARCH MED SADOWEJ KRYMINOL, 2023 - ceeol.com
The aim of this review article was to collect and analyze the available information on methaqualone and its derivatives reported by users in dedicated online forums. Methaqualone is a …
Number of citations: 5 www.ceeol.com
D Kumar, PS Jadhavar, M Nautiyal, H Sharma… - Rsc Advances, 2015 - pubs.rsc.org
… The synthetic utility was demonstrated through the synthesis of several CNS depressants such as methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone in good …
Number of citations: 76 pubs.rsc.org
AS El-Azab, KEH ElTahir, SM Attia - Monatshefte Für Chemie-Chemical …, 2011 - Springer
… Methylmethaqualone and mebroqualone presumably have similar sedative and hypnotic properties to its parent compound, whereas afloqualone has sedative and muscle relaxant …
Number of citations: 50 link.springer.com
OF CHINA - Synthesis, 2017 - thieme-connect.com
… Significance: The authors report a new method for the diastereoselective α-alkylation of metallo enamines generated from mebroqualone derivatives with various alkyl halides in …
Number of citations: 0 www.thieme-connect.com
O Kitagawa - Accounts of Chemical Research, 2021 - ACS Publications
… chiral Pd-catalyzed asymmetric desymmetrization, are pharmaceutically attractive compounds; for example, 2-methyl-3-(2-bromophenyl)quinazolin-4-one product is a mebroqualone …
Number of citations: 101 pubs.acs.org

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